molecular formula C28H29N3O2S2 B6423480 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 609795-66-6

4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B6423480
CAS No.: 609795-66-6
M. Wt: 503.7 g/mol
InChI Key: LYOWCDOTKSLUBG-UHFFFAOYSA-N
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Description

4-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound of significant interest in medicinal chemistry research, combining a 4-benzylpiperidine scaffold, a phenylsulfonamide linker, and a 2-aminothiazole core . This specific molecular architecture suggests potential as a multi-target-directed ligand. The 4-benzylpiperidine moiety is a well-documented pharmacophore in neuroscience, known to interact with monoaminergic systems; it can function as a monoamine releaser with significant selectivity for dopamine and norepinephrine over serotonin, and also exhibits weak monoamine oxidase inhibitory (MAOI) activity . Furthermore, 1-benzylpiperidine derivatives are actively investigated as acetylcholinesterase (AChE) inhibitors for researching neurodegenerative conditions . Concurrently, the 2-aminothiazole component is a privileged structure in drug discovery, associated with a wide range of pharmacological activities including potent inhibition of enzymes like urease, α-glucosidase, and α-amylase . The integration of these domains via a sulfonamide linkage creates a complex molecule that may be explored for its effects on neurological pathways and metabolic enzymes. This compound is provided for research purposes to investigate its precise mechanism of action, binding affinity, and inhibitory potential in various biochemical assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S2/c1-21-7-11-25(12-8-21)29-28-30-27(20-34-28)24-9-13-26(14-10-24)35(32,33)31-17-15-23(16-18-31)19-22-5-3-2-4-6-22/h2-14,20,23H,15-19H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOWCDOTKSLUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes available research findings to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a piperidine moiety, and a sulfonamide group. Its structural formula can be represented as follows:

C22H26N2O2S\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

Neuropharmacological Effects

Research indicates that compounds with similar structural motifs exhibit significant acetylcholinesterase (AChE) inhibitory activity , which is crucial for the treatment of Alzheimer's disease. For instance, derivatives containing thiazole and piperidine have shown promising results in inhibiting AChE, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive functions .

Table 1: Acetylcholinesterase Inhibition Data

CompoundIC50 (µM)Reference
3i2.7
4-{...}TBDCurrent Study

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar thiazole derivatives have been identified as kinesin spindle protein (KSP) inhibitors , which arrest cell division and induce apoptosis in cancer cells. The mechanism involves disrupting the mitotic spindle formation, leading to cell cycle arrest and subsequent cell death .

In vitro studies have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of AChE : By inhibiting AChE, the compound increases acetylcholine levels, which may enhance synaptic transmission and improve cognitive function.
  • KSP Inhibition : The compound may interfere with mitotic processes by inhibiting KSP, leading to apoptosis in rapidly dividing cells.
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins involved in neurotransmission and cell division, enhancing its pharmacological profile .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Acetylcholinesterase Inhibitors : A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. One compound demonstrated an IC50 value significantly lower than others tested, highlighting the importance of structural modifications in enhancing biological efficacy .
  • KSP Inhibitor Research : In a study focused on KSP inhibitors, a related thiazole derivative was shown to effectively induce apoptosis in cancer cell lines through cell cycle arrest mechanisms . This suggests that our compound may share similar properties.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substituents, and reported biological activities:

Compound Name Thiazole Substituent (R1) Sulfonyl/Other Group (R2) Biological Activity/Notes Reference
Target Compound 4-methylphenyl 4-benzylpiperidin-1-ylsulfonyl Structural focus on hydrophobic interactions -
4-(4'-Nitrophenyl)-N-tosylthiazol-2-amine (11a) 4-nitrophenyl Tosyl (p-toluenesulfonyl) Anthelmintic, antibacterial activities
ML277 4-methoxyphenyl Tosylpiperidine-2-carboxamide KCNQ1 potassium channel activator
N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine 4-pyridin-2-yl None Inhibits PfAtg8-PfAtg3 interaction (SPR)
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-fluorophenyl 4-nitrophenoxy (no sulfonyl) Potent anthelmintic/antibacterial activity
N-[(E)-Benzylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine (26) 4-methylphenyl Hydrazine (Schiff base) Antibacterial (vs. M. tuberculosis)

Key Structural and Functional Differences

ML277 replaces the sulfonyl with a carboxamide-linked tosylpiperidine, optimizing hydrogen-bonding interactions for ion channel modulation .

N-Aryl Substitutions :

  • The 4-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in 11a or the polar pyridinyl group in the SPR-active compound .
  • Compound 26’s hydrazine side chain introduces a Schiff base, enabling metal chelation or redox activity, which is absent in the target compound .

Biological Implications: The 4-nitrophenoxy substituent in ’s derivatives enhances anthelmintic activity, suggesting that electron-withdrawing groups improve target engagement in parasitic systems . The absence of a sulfonyl group in compound 26 correlates with reduced steric hindrance, possibly favoring penetration into bacterial cell walls .

Preparation Methods

Chlorosulfonation of 4-Benzylpiperidine

The sulfonyl chloride intermediate is synthesized by reacting 4-benzylpiperidine with chlorosulfonic acid under anhydrous conditions:

4-Benzylpiperidine+ClSO3H4-Benzylpiperidine-1-sulfonyl chloride+HCl\text{4-Benzylpiperidine} + \text{ClSO}_3\text{H} \rightarrow \text{4-Benzylpiperidine-1-sulfonyl chloride} + \text{HCl}

Conditions :

  • Solvent: Dichloromethane (DCM) at 0–5°C.

  • Reaction Time: 3–4 hours.

  • Yield: 75–80% after purification via vacuum distillation.

Formation of the Thiazole Core

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using α-bromo ketone and thiourea:

4-(4-Bromophenyl)acetophenone+Thiourea4-(4-Bromophenyl)-1,3-thiazol-2-amine\text{4-(4-Bromophenyl)acetophenone} + \text{Thiourea} \rightarrow \text{4-(4-Bromophenyl)-1,3-thiazol-2-amine}

Optimized Protocol :

  • Reactants :

    • α-Bromo ketone (1.0 eq.), thiourea (1.2 eq.).

  • Solvent : Ethanol, refluxed at 80°C for 6 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate.

  • Yield : 68–72%.

Coupling of Sulfonyl Chloride to Thiazole Intermediate

Sulfonylation Reaction

The sulfonyl chloride intermediate reacts with the aminothiazole derivative under basic conditions:

4-Benzylpiperidine-1-sulfonyl chloride+4-(4-Aminophenyl)-1,3-thiazol-2-amine4-4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl-1,3-thiazol-2-amine\text{4-Benzylpiperidine-1-sulfonyl chloride} + \text{4-(4-Aminophenyl)-1,3-thiazol-2-amine} \rightarrow \text{4-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-amine}

Key Parameters :

  • Base : Triethylamine (2.5 eq.) in tetrahydrofuran (THF).

  • Temperature : 0–5°C to minimize side reactions.

  • Reaction Time : 4–5 hours.

  • Purification : Column chromatography (SiO₂, hexane:ethyl acetate = 3:1).

  • Yield : 65–70%.

N-(4-Methylphenyl) Functionalization

Buchwald-Hartwig Amination

The final step introduces the N-(4-methylphenyl) group via palladium-catalyzed coupling:

4-4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl-1,3-thiazol-2-amine+4-IodotolueneTarget Compound\text{4-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-amine} + \text{4-Iodotoluene} \rightarrow \text{Target Compound}

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (5 mol%).

  • Ligand : BINAP (12 mol%).

  • Base : Cs₂CO₃ (2.0 eq.).

  • Solvent : 1,4-Dioxane at 100°C for 24 hours.

  • Yield : 75–83% after silica gel purification.

Industrial-Scale Optimization

Solvent and Temperature Effects

ParameterLaboratory ScalePilot Scale (10 kg)
SolventTHFChloroform
Temperature0–5°C5–10°C
Reaction Time4–5 hours3 hours
Yield65–70%67–70%

Chloroform enhances solubility of intermediates, reducing reaction time without compromising yield.

Quality Control and Impurity Profiling

Common Byproducts

  • Des-sulfonated Derivative : Forms if sulfonylation is incomplete (HPLC RRT: 1.2).

  • Over-alkylated Product : Arises from excess 4-iodotoluene (HPLC RRT: 1.5).

Mitigation Strategies :

  • Strict stoichiometric control of Pd catalyst.

  • Use of scavengers like molecular sieves to absorb excess reagents.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting 4-benzylpiperidine with a sulfonyl chloride derivative under basic conditions (e.g., NaH or pyridine) to introduce the sulfonyl group .

Thiazole Ring Formation : A Hantzsch thiazole synthesis approach, using α-haloketones and thiourea derivatives, followed by coupling with 4-methylaniline .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) is recommended for isolating the final product .
Key Optimization : Control reaction temperature (70–90°C for sulfonylation), use anhydrous solvents (DMF or THF), and monitor progress via TLC or LC-MS .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.2 ppm (piperidine CH₂ and sulfonyl group), δ 2.3 ppm (N-methylphenyl CH₃) .
    • ¹³C NMR : Signals near 165 ppm (thiazole C2), 55–60 ppm (piperidine carbons) .
  • IR : Stretching bands at 1150–1250 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N) .
  • MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~521 g/mol) with fragmentation patterns matching sulfonyl and benzylpiperidine groups .

Advanced Research Questions

Q. Q3. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
  • Key Parameters :
    • Check for sulfonyl group geometry (tetrahedral S=O angles).
    • Analyze piperidine ring puckering (Cremer-Pople parameters) .
  • Contradiction Resolution : If NMR suggests rotational flexibility in the benzyl group, crystallography can confirm static conformations in the solid state .

Q. Q4. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological targets (e.g., kinases or GPCRs)?

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the thiazole amine and conserved residues (e.g., Glu91 in p38 MAPK) .

Pharmacophore Mapping : Identify critical moieties (sulfonyl group for solubility, benzylpiperidine for lipophilicity) .

In Vitro Assays : Compare IC₅₀ values against analogs lacking the 4-methylphenyl group to assess substituent effects .

Q. Q5. How can researchers address discrepancies in biological activity data across different studies (e.g., conflicting IC₅₀ values)?

  • Variables to Control :
    • Assay conditions (pH, ATP concentration in kinase assays).
    • Cell line variability (e.g., HEK293 vs. HeLa).
  • Statistical Validation : Use ANOVA or Student’s t-test to confirm reproducibility.
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries for analogous thiazole derivatives .

Methodological and Technical Questions

Q. Q6. What chromatographic methods are optimal for purity analysis and separation of synthetic intermediates?

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
  • TLC : Silica gel 60 F₂₅₄, mobile phase chloroform:methanol (9:1) for monitoring sulfonylation .

Q. Q7. How can computational tools (e.g., DFT, molecular dynamics) predict the compound’s stability or degradation pathways?

  • DFT Calculations : Gaussian 09 to optimize geometry and calculate bond dissociation energies (BDEs) for labile groups (e.g., sulfonyl) .
  • Degradation Prediction : Simulate hydrolysis of the sulfonamide bond in aqueous buffers (pH 1–10) using MD simulations (GROMACS) .

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